(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride

FGFR4 inhibitor Covalent inhibitor Structure-based drug design

Pharmaceutical R&D and CDMO teams: This (3R,4S)-trans enantiopure THF-amine hydrochloride is the exact scaffold from PDB 6V9C's FGFR4 covalent inhibitor series. Unlike the (3R,4R)-cis isomer used for LRRK2, only this (3R,4S) configuration correctly orients the C3-amine for acrylamide warhead installation targeting Cys552. The HCl salt ensures stoichiometric control and amine stability. Stock this validated stereoisomer to avoid batch failures and SAR ambiguity. Fragment libraries: Fsp³=1.0, LogP=-0.77.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Cat. No. B7971025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCOC1COCC1N.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
InChIKeyKDANNXAXAYGSFR-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-4-Methoxytetrahydrofuran-3-amine Hydrochloride – Structural Identity and Procurement Class


(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride (CAS 2059908-81-3; free base CAS 1909294-55-8) is a chiral, enantiopure tetrahydrofuran (THF) building block bearing a trans-oriented primary amine at C3 and a methoxy group at C4 . With a molecular weight of 153.61 g/mol (HCl salt), two asymmetric centers, an Fsp³ of 1.0, and a calculated LogP of –0.77, the compound occupies physicochemical space highly valued in fragment-based and structure-guided drug discovery . Its utility as a constrained, sp³-rich amine is validated by incorporation into clinical-stage kinase inhibitor programs, most notably selective, covalent FGFR4 inhibitors for which a high-resolution co-crystal structure (PDB 6V9C, 1.9 Å) has been deposited [1].

Why Generic Substitution of (3R,4S)-4-Methoxytetrahydrofuran-3-amine Hydrochloride Fails


The four stereoisomers of 4-methoxytetrahydrofuran-3-amine—(3R,4S), (3S,4R), (3R,4R), and (3S,4S)—are not interchangeable in target-directed synthesis. The (3R,4S) trans configuration has been specifically selected in covalent FGFR4 inhibitors to orient the C3-amine for acrylamide warhead installation and to position the C4-methoxy group for productive binding interactions, as evidenced by the PDB 6V9C co-crystal structure [1]. In contrast, the (3R,4R) cis configuration appears in Sanofi LRRK2 inhibitor patent WO2022263472, where the scaffold serves a different spatial role, yielding an IC₅₀ of 8 nM against LRRK2-G2019S [2]. Substituting the wrong stereoisomer—or a racemic or stereochemically unresolved mixture—introduces untracked variables that can abolish target engagement, confound SAR, and compromise batch-to-batch reproducibility in multi-step synthesis [3].

Quantitative Differentiation Evidence for (3R,4S)-4-Methoxytetrahydrofuran-3-amine Hydrochloride


Co-Crystal Structure Confirms (3R,4S) Scaffold Engagement in Covalent FGFR4 Inhibition

The (3R,4S)-4-aminooxolan fragment forms the core of a covalent FGFR4 inhibitor (N-[(3R,4S)-4-{...}oxolan-3-yl]prop-2-enamide) that co-crystallized with the FGFR4 kinase domain at 1.9 Å resolution (PDB 6V9C). The C3-amine is derivatized as an acrylamide warhead targeting Cys552, while the stereochemical configuration precisely orients the THF ring within the ATP-binding pocket [1]. In contrast, the (3R,4R) cis diastereomer scaffold is utilized in Sanofi's LRRK2 program (WO2022263472) where the C3 and C4 substituents adopt a divergent vector geometry, achieving an IC₅₀ of 8 nM against LRRK2-G2019S but with no reported FGFR4 activity [2]. This demonstrates that stereochemistry, not merely scaffold presence, dictates target selectivity.

FGFR4 inhibitor Covalent inhibitor Structure-based drug design X-ray crystallography

Trans vs. Cis Diastereomer: Divergent Patent Citation and Target Profiles

A systematic comparison of patent literature reveals that the trans (3R,4S) and cis (3R,4R) diastereomers of 4-methoxytetrahydrofuran-3-amine are cited in distinct therapeutic programs. The trans scaffold appears in US11667631 (Jiangsu Hansoh Pharmaceutical) as the (3,4)-trans-4-methoxytetrahydrofuran-3-yl fragment in FGFR inhibitors, with a representative compound showing IC₅₀ = 10,000 nM against FGFR1 in a TR-FRET assay [1]. Meanwhile, the cis scaffold is exemplified in Sanofi's WO2022263472 LRRK2 program (Example 12, IC₅₀ = 8 nM; Example 56, IC₅₀ = 4 nM) [2]. No patent was identified in which the two diastereomers are used interchangeably for the same target, supporting the conclusion that scaffold geometry is target-determining rather than interchangeable.

Kinase inhibitor LRRK2 FGFR Diastereomer comparison Patent analysis

Hydrochloride Salt vs. Free Base: Handling and Formulation Advantages

The hydrochloride salt (CAS 2059908-81-3, MW 153.61) offers measurable handling advantages over the free base (CAS 1909294-55-8, MW 117.15). The free base is a low-molecular-weight amine with a LogP of –0.77 and is classified as harmful if swallowed (H302), causing skin and eye irritation (H315, H319), and may cause respiratory irritation (H335) . The HCl salt, by contrast, is a crystalline solid that is non-volatile, easier to weigh accurately for stoichiometric reactions, and exhibits improved long-term storage stability under sealed, dry conditions at 2–8 °C . The price premium for the HCl salt (€1,516/g at 1 g scale, 95% purity) relative to the free base (€1,516/g HCl vs. free base pricing not available for direct comparison at the same vendor, though the free base is listed at 98% purity from Fluorochem) reflects the added value of defined salt stoichiometry for multi-step synthesis where precise amine equivalents are critical .

Salt form comparison Stability Weighing accuracy Reaction stoichiometry

Fsp³ = 1.0 and LogP = –0.77: Lead-Like Physicochemical Signature

With an Fsp³ (fraction of sp³-hybridized carbons) of 1.0—every carbon in the molecule is sp³—and a calculated LogP of –0.77, the (3R,4S)-4-methoxytetrahydrofuran-3-amine scaffold occupies the highly desirable 'lead-like' physicochemical space (Fsp³ ≥ 0.45, LogP ≤ 3) defined by the AstraZeneca rule-of-five compliance criteria . In comparison, the unsubstituted (S)-tetrahydrofuran-3-amine has an Fsp³ of 1.0 but a higher estimated LogP (~ –0.3), making it slightly more lipophilic . The methoxy substituent at C4 lowers LogP by approximately 0.5 log units while adding a hydrogen bond acceptor (total HBA = 3 vs. 2 for the unsubstituted analog), which can be exploited for additional target interactions or solubility enhancement . The scaffold's 31-patent citation count with zero primary literature entries (PubChemLite) indicates that its value is recognized in industrial discovery pipelines rather than academic exploratory studies [1].

Fsp3 LogP Lead-likeness Fragment-based drug discovery Physicochemical property

Best-Fit Research and Industrial Application Scenarios for (3R,4S)-4-Methoxytetrahydrofuran-3-amine Hydrochloride


FGFR4 Covalent Inhibitor Synthesis and SAR Expansion

The (3R,4S)-4-amino-THF scaffold is the core chiral amine in the FGFR4 covalent inhibitor series described by Liu et al. (ACS Med. Chem. Lett. 2020), where the C3-amine is elaborated as an acrylamide warhead targeting Cys552 of FGFR4 [1]. The co-crystal structure PDB 6V9C (1.9 Å) provides atomic-level guidance for structure-based design. Procurement of the hydrochloride salt ensures precise stoichiometric control during acrylamide installation, which is critical for achieving the covalent mechanism of action. This scenario is directly supported by the X-ray structural evidence, eliminating the risk of stereochemical mismatch that would arise from using the (3R,4R) or (3S,4R) diastereomers [1].

Kinase Inhibitor Fragment Library Enrichment

With Fsp³ = 1.0, LogP = –0.77, MW = 153.61 (HCl salt), and two orthogonal functionalization handles (primary amine and methoxy-bearing carbon), this compound is an ideal fragment for enriching sp³-character in kinase-focused fragment libraries . The scaffold's 31-patent citation record confirms its privileged status in kinase inhibitor discovery, while the (3R,4S) trans configuration provides a defined exit vector geometry distinct from the (3R,4R) cis scaffold preferred for LRRK2 programs [2][3]. Fragment library curators should stock this specific stereoisomer to cover FGFR-relevant chemical space.

Asymmetric Synthesis of Spirocyclic and Bicyclic Amine Building Blocks

The rigid THF ring with two differentiated chiral centers enables diastereoselective transformations (reductive amination, N-alkylation, amide coupling) without epimerization risk . The hydrochloride salt form simplifies reaction setup by eliminating the need for amine titration before use. This scenario is relevant for medicinal chemistry CDMOs (Contract Development and Manufacturing Organizations) and internal discovery groups that require reproducible, kilo-lab-scale access to chiral THF-amine intermediates for parallel synthesis campaigns.

Hepatocellular Carcinoma Preclinical Pharmacology Studies

The FGFR4 covalent inhibitor built on the (3R,4S)-4-aminooxolan scaffold has demonstrated antitumor activity in hepatocellular carcinoma (HCC) models [1]. Research groups validating FGFR4 as a therapeutic target in HCC—or developing next-generation FGFR4 inhibitors with improved selectivity over FGFR1–3—should procure the (3R,4S) stereoisomer specifically, as the co-crystal structure confirms that the trans geometry is required for covalent engagement of Cys552 in the FGFR4 active site [1]. The HCl salt further ensures that the amine handle is protected from oxidation during storage, maintaining reactivity for warhead installation.

Quote Request

Request a Quote for (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.